Bay65-1942 free base

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

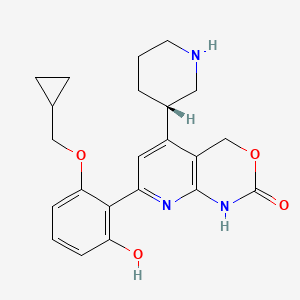

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVFGZEWDGDOO-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659526 |

Source

|

| Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600734-02-9 |

Source

|

| Record name | BAY65-1942 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7E)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3S)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY65-1942 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD4JW4DP5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Bay 65-1942 (Free Base)

Physicochemical Profile, Mechanistic Action, and Experimental Application

Executive Summary & Core Data

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IκB Kinase Beta (IKKβ).[1][2][3][4][5][6] It is widely utilized in research to dissect the NF-κB signaling pathway, particularly in the contexts of myocardial ischemia-reperfusion injury, neuroinflammation, and insulin resistance.

The precise molecular weight of the free base form is critical for accurate stoichiometric calculations, particularly when distinguishing it from its hydrochloride salt counterpart often found in commercial catalogs.

Critical Physicochemical Data

| Property | Specification |

| Compound Name | Bay 65-1942 (Free Base) |

| Molecular Weight | 395.45 g/mol |

| Chemical Formula | C₂₂H₂₅N₃O₄ |

| CAS Number | 600734-02-9 |

| Appearance | White to off-white solid |

| Primary Target | IKKβ (IC₅₀ ~2-10 nM in cell-free assays) |

| Solubility | Soluble in DMSO (≥25 mg/mL); Poorly soluble in water |

⚠️ Critical Experimental Note: Many suppliers provide Bay 65-1942 as a Hydrochloride (HCl) salt (CAS: 600734-06-3), which has a molecular weight of approximately 431.91 g/mol . Ensure you verify the form on your vial label before calculating molarity. Using the wrong MW can result in a ~9% concentration error.

Mechanistic Action: IKKβ Inhibition

Bay 65-1942 functions by selectively inhibiting IKKβ, the catalytic subunit of the IKK complex.[1][3][4][5][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) trigger the IKK complex to phosphorylate IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes.

Bay 65-1942 blocks this phosphorylation step, effectively sequestering NF-κB in the cytoplasm and silencing the inflammatory response.

Pathway Visualization

The following diagram illustrates the specific intervention point of Bay 65-1942 within the NF-κB signaling cascade.

Figure 1: Mechanism of Action.[4] Bay 65-1942 inhibits IKKβ, preventing IκB degradation and subsequent NF-κB nuclear translocation.[7]

Experimental Protocols & Handling

A. Stock Solution Preparation (Self-Validating System)

To ensure reproducibility, stock solutions must be prepared gravimetrically rather than volumetrically when possible, or using high-precision pipettes.

Target Concentration: 10 mM Stock in DMSO.

-

Weighing: Weigh exactly 3.95 mg of Bay 65-1942 (Free Base).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: If using the HCl salt (MW 431.91), you would need 4.32 mg for the same 10 mM concentration.

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquoting: Divide into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation and freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

B. In Vitro Cellular Assay Workflow

This protocol outlines the treatment of macrophages (e.g., RAW 264.7) to assess anti-inflammatory activity.

Materials:

-

RAW 264.7 cells seeded in 6-well plates.

-

Bay 65-1942 Stock (10 mM).

-

LPS (Lipopolysaccharide) as the inflammatory stimulus.

Workflow Logic: Pre-treatment is essential. Because Bay 65-1942 competes with ATP, it must occupy the kinase pocket before the strong phosphorylation signal induced by LPS occurs.

Figure 2: Experimental Timeline. Pre-treatment (Step 2) is the critical control point for ensuring inhibitor efficacy.

Step-by-Step Protocol:

-

Seed Cells: Plate cells at

cells/well in DMEM + 10% FBS. Incubate overnight. -

Starvation (Optional): Replace media with 0.5% FBS media 4 hours prior to treatment to reduce basal NF-κB activity.

-

Compound Dilution:

-

Dilute the 10 mM DMSO stock 1:1000 in media to get 10 µM (Intermediate).

-

Further dilute to final working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).

-

Control: Prepare a Vehicle Control (DMSO only) matching the highest DMSO concentration (usually 0.1%).

-

-

Pre-incubation: Add Bay 65-1942 to cells. Incubate for 1 to 2 hours at 37°C.

-

Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.

-

Harvest:

-

For Phospho-proteins (Western Blot): Harvest after 15–30 minutes (peak phosphorylation).

-

For Cytokines (ELISA): Harvest supernatant after 24 hours.

-

Scientific Integrity & Troubleshooting

-

Solubility Limits: While soluble in DMSO, Bay 65-1942 precipitates in aqueous media if the DMSO concentration is too low (<0.1%) at high drug loads. Always vortex the media immediately upon adding the drug stock.

-

Off-Target Effects: At concentrations >10 µM, specificity for IKKβ decreases, potentially affecting other kinases. It is recommended to stay within the 10 nM – 5 µM range for specific IKKβ interrogation.

-

In Vivo Formulation: For animal studies, DMSO is often too toxic. A common vehicle formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This must be prepared fresh.

References

-

MedChemExpress. Bay 65-1942 Free Base Product Datasheet. Retrieved from

-

Moss, N. C., et al. (2007). IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.[3] American Journal of Physiology-Heart and Circulatory Physiology.[3] Retrieved from

- Zhang, X., et al. (2018).IKKβ inhibition attenuates neuroinflammation and protects dopamine neurons in a Parkinson's disease model. Neuropharmacology.

-

Selleck Chemicals. Bay 65-1942 HCl Datasheet (For Salt Comparison). Retrieved from

Sources

Technical Guide: Bay65-1942 Free Base in Cancer Cell Line Models

This guide serves as an advanced technical manual for the application of Bay65-1942 (Free Base) in cancer cell line research. It deviates from standard product inserts by focusing on the specific physicochemical challenges of the free base form and its precise mechanistic interrogation in vitro.

Executive Summary

Bay65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) .[1][2][3][4][5] By blocking IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm. In oncology, this mechanism is critical for dismantling constitutive NF-κB signaling, a driver of proliferation and apoptotic resistance in multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and solid tumors.

Critical Distinction: This guide specifically addresses the Free Base form. Unlike its Hydrochloride (HCl) salt counterpart, the free base exhibits lower aqueous solubility, necessitating rigorous solvent handling protocols to prevent precipitation during cell culture dosing—a common source of "false negative" toxicity data.

Part 1: Chemical & Physical Profile

The free base form is lipophilic and uncharged, facilitating membrane permeability but complicating aqueous formulation.

| Property | Specification | Experimental Implication |

| CAS Number | 600734-02-9 | Verify against CoA; distinct from HCl salt (600734-06-3). |

| Formula | C₂₂H₂₅N₃O₄ | MW: ~395.45 g/mol .[1][3][4] |

| Solubility (DMSO) | ~25 mg/mL (60 mM) | Primary Solvent. Must be anhydrous. |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not dilute directly into saline/PBS. |

| Stability | -20°C (Solid), -80°C (Soln) | Avoid freeze-thaw cycles >3 times. |

Stock Solution Protocol (Self-Validating)

To ensure reproducibility, prepare a 10 mM Master Stock :

-

Weigh 3.95 mg of Bay65-1942 Free Base.

-

Add 1.0 mL of sterile, anhydrous DMSO (Grade ≥99.9%).

-

Vortex for 30 seconds. If particulates remain, sonicate at 40kHz for 5 minutes (water bath).

-

Validation: Visually inspect against a dark background. The solution must be optically clear. Any turbidity indicates incomplete solvation or moisture contamination.

Part 2: Mechanism of Action (Pathway Logic)

Bay65-1942 targets the ATP-binding pocket of IKKβ.[1][2][4] To validate target engagement, one must assay the immediate downstream substrate (IκBα) rather than distant phenotypic markers (like cell death) which can be confounded by off-target effects.

Signaling Cascade Diagram

The following diagram illustrates the specific blockade point and the downstream consequences for the researcher to assay.

Caption: Bay65-1942 blocks IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear entry.

Part 3: In Vitro Experimental Framework

Cell Line Selection & Handling

-

High Responder Models: Multiple Myeloma (e.g., RPMI-8226, U266) and ABC-DLBCL (e.g., HBL-1) often show constitutive NF-κB activity.

-

Media Considerations: Avoid high-serum (>15% FBS) during the initial 4-hour drug pulse if possible, as albumin binding can reduce free drug fraction (f_u). Standard 10% FBS is acceptable but requires consistent controls.

Dosing Strategy (The "Step-Down" Dilution)

Critical Failure Point: Direct addition of 10 mM DMSO stock to culture media often causes the free base to precipitate into "micro-crystals," rendering it biologically inactive and cytotoxic via physical stress.

Correct Protocol:

-

Intermediate Plate: Prepare 1000x concentrations in pure DMSO .

-

Example: For 10 µM final, prepare 10 mM in DMSO.[2]

-

Example: For 1 µM final, prepare 1 mM in DMSO.

-

-

Pre-Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into warm culture media (vortex immediately) to create a 100x working solution. Check for precipitation.

-

Final Dosing: Add the working solution to the cells (1:100 dilution).

-

Final DMSO concentration: ≤ 0.1% (Non-toxic).

-

Recommended Concentration Range

-

Target Specificity Window: 0.5 µM – 10 µM.

-

Off-Target Risk: > 20 µM (May inhibit other kinases or cause general toxicity).

-

IC50 Benchmark: ~2–5 µM in sensitive myeloma lines; ~10 µM in solid tumors.

Part 4: Key Assays & Protocols

Workflow Diagram

Caption: Dual-arm workflow validating molecular mechanism (Western) before phenotypic output (Viability).

Assay A: Target Engagement (Western Blot)

Objective: Prove Bay65-1942 is inhibiting IKKβ kinase activity. Biomarker: p-IκBα (Ser32/36) . Note: Total IκBα levels may actually INCREASE upon treatment because the protein is no longer being degraded.

-

Seed Cells: 2 x 10⁶ cells/well in 6-well plates.

-

Treat: Bay65-1942 (1, 5, 10 µM) vs DMSO Control for 2 hours .

-

Stimulate (Crucial): Add TNF-α (10 ng/mL) for the final 15 minutes of treatment to force IKK activation. Without stimulation, basal p-IκBα may be too low to see inhibition.

-

Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Result: Bay65-1942 should abolish the TNF-induced p-IκBα band.

Assay B: Cell Viability (MTS/CTG)

Objective: Determine IC50.

-

Seed Cells: 5,000 cells/well (96-well). Adhere overnight.

-

Treat: 9-point dose curve (e.g., 0.1 µM to 50 µM).

-

Duration: 48 to 72 hours.

-

Readout: Absorbance (MTS) or Luminescence (CTG).

-

Synergy Check: Combine with MEK inhibitors (e.g., AZD6244) if studying RAS-mutant lines, as IKK inhibition often sensitizes cells to MAPK blockade.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Free base hydrophobicity; cold media. | Warm media to 37°C before spiking. Use "Step-Down" dilution. Do not exceed 20 µM. |

| No Cell Death (High IC50) | Cell line is NF-κB independent. | Verify NF-κB dependency using a p65 nuclear stain. |

| Variable Western Blot | Phosphatase activity; poor stimulation. | Lysis must be done on ice immediately. Ensure TNF-α is fresh. |

| Unexpected Toxicity | DMSO > 0.5%. | Ensure final DMSO is normalized across all wells (including control) to <0.1%. |

References

-

Ziegelbauer, K., et al. (2005). Pharmacology of Bay 65-1942, a selective inhibitor of IKKbeta.[1][2][3][4][5][6] British Journal of Pharmacology. [Link]

-

PubChem. Compound Summary for CID 11666289 (Bay 65-1942). [Link]

-

Strickson, S., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling pathway... (Contextual comparison of Bay compounds). Biochemical Journal. [Link]

Sources

- 1. Bay 65-1942 R form| CAS 758683-21-5 [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bay 65-1942 (Free Base) for Neuroinflammation Studies

Executive Summary

Bay 65-1942 (Free Base) is a highly selective, ATP-competitive inhibitor of I

This guide provides a standardized technical framework for utilizing Bay 65-1942 (Free Base) in pre-clinical neuroinflammation models, ensuring reproducibility and high data integrity.

Part 1: Molecular Mechanism & Pharmacology

Mechanism of Action

Bay 65-1942 targets the IKK complex, specifically the catalytic IKK

Therapeutic Logic: By inhibiting IKK

Pathway Visualization

The following diagram illustrates the precise intervention point of Bay 65-1942 within the microglial inflammatory cascade.

Caption: Bay 65-1942 inhibits IKK

Part 2: Physicochemical Properties & Handling

The "Free Base" Distinction

Researchers often conflate the Free Base and Hydrochloride (HCl) salt forms. This leads to calculation errors in molarity and solubility failures.

-

Free Base: Hydrophobic, lower molecular weight, requires organic solvents (DMSO) for initial reconstitution.

-

HCl Salt: Higher molecular weight, slightly different solubility profile.

Critical Data Table:

| Property | Bay 65-1942 (Free Base) | Bay 65-1942 (HCl Salt) | Impact on Protocol |

| Molecular Weight | ~395.45 g/mol | ~431.91 g/mol | Mass Correction: Using the HCl mass for Free Base calculations results in ~9% overdosing . |

| Solubility (Water) | Insoluble | Poor | Do not use aqueous buffers for stock solution. |

| Solubility (DMSO) | Soluble (>25 mg/mL) | Soluble | DMSO is the mandatory primary solvent. |

| Appearance | White/Off-white solid | White solid | Indistinguishable visually. |

Reconstitution Protocol

Objective: Create a stable 10 mM Stock Solution.

-

Calculate Mass: To prepare 1 mL of 10 mM stock:

-

Solvent Addition: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide) to the vial.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into light-protective tubes (20-50

L) and store at -80°C. Avoid freeze-thaw cycles.

Part 3: In Vitro Neuroinflammation Protocols

Experimental Design: Microglial Activation

This protocol uses BV-2 cell lines or Primary Microglia to assess the anti-inflammatory potency of Bay 65-1942.

Cell Model: BV-2 Microglia or Primary Murine Microglia.

Inducer: Lipopolysaccharide (LPS) (0.1 - 1.0

Step-by-Step Workflow

Step 1: Seeding

-

Seed microglia at

cells/well in 6-well plates. -

Allow adherence for 24 hours in DMEM + 10% FBS.

Step 2: Serum Starvation (Optional but Recommended)

-

Replace media with DMEM + 1% FBS for 4–12 hours to reduce basal NF-

B activity.

Step 3: Drug Pre-treatment (Critical Step)

-

Bay 65-1942 competes with ATP.[1][2][3][4] It requires time to occupy the kinase pocket before the signaling cascade begins.

-

Dose Range: 0.1

M – 10 -

Vehicle Control: DMSO (Final concentration < 0.1%).

-

Duration: Incubate for 1 hour prior to stimulation.

Step 4: Stimulation

-

Add LPS (final 100 ng/mL - 1

g/mL) directly to the media containing the inhibitor. -

Do not wash out Bay 65-1942.

Step 5: Harvest

-

For Phospho-Proteins (Western): Harvest at 15–60 minutes post-LPS. (NF-

B phosphorylation is rapid). -

For Cytokines (ELISA/qPCR): Harvest supernatant/RNA at 6–24 hours .

Visual Workflow

Caption: Temporal workflow for assessing Bay 65-1942 efficacy in microglial models.

Part 4: In Vivo Considerations & Formulation

The Free Base is highly hydrophobic. Direct injection of DMSO stocks into animals will cause precipitation and local toxicity. A solubilizing vehicle is mandatory.

Validated Vehicle Formulation

For Intraperitoneal (IP) or Intravenous (IV) administration:

Target Concentration: 1 - 2.5 mg/mL.

-

10% DMSO: Dissolve Free Base powder here first.

-

40% PEG300: Add slowly while vortexing.

-

5% Tween-80: Add to stabilize the emulsion.

-

45% Saline (0.9% NaCl): Add last.

Note: If precipitation occurs, sonicate at 37°C. Prepare fresh daily.

Dosing Strategy

-

Typical Dose: 10 – 40 mg/kg.

-

Frequency: Once or twice daily (BID).

-

Blood-Brain Barrier (BBB): Bay 65-1942 has demonstrated efficacy in CNS models (ischemia, PD), indicating functional modulation of neuroinflammation. However, high systemic doses are often required to achieve sufficient CNS exposure due to active efflux in some models.

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must include internal validation controls.

Self-Validating Controls

-

Positive Control: Use a known broad-spectrum anti-inflammatory (e.g., Dexamethasone) to verify the cell system responds to inhibition.

-

Negative Control: Vehicle only (DMSO matched concentration).

-

Total Protein Normalization: When blotting for Phospho-I

B

Common Pitfalls

| Issue | Cause | Solution |

| Precipitation in Media | Stock concentration too high (>1000x) | Dilute stock in media step-wise; ensure final DMSO < 0.1%. |

| No Inhibition Observed | ATP Competition failure | Bay 65-1942 is ATP-competitive. Ensure pre-treatment time (1h) is sufficient for binding equilibrium. |

| High Cell Death | Off-target toxicity | Check concentration.[5] >10 |

References

-

Zhang, B. et al. (2018). Microglia Polarization From M1 to M2 in Neurodegenerative Diseases.[6] Frontiers in Aging Neuroscience. Retrieved from [Link]

- Ziegelbauer, K. et al. (2005).Pharmacologic inhibition of IkappaB kinase (IKK) by the novel selective inhibitor Bay 65-1942. British Journal of Pharmacology.

-

MRC Protein Phosphorylation Unit. Kinase Selectivity Profile: Bay 65-1942. International Centre for Kinase Profiling. Retrieved from [Link]

-

Lian, H. et al. (2016). Protocol for Primary Microglial Culture Preparation.[7] Bio-protocol/NIH. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Frontiers | Microglia Polarization From M1 to M2 in Neurodegenerative Diseases [frontiersin.org]

- 7. Protocol for Primary Microglial Culture Preparation [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Executive Summary & Mechanism of Action

Application Note: Bay 65-1942 (Free Base) Experimental Protocol

Bay 65-1942 (Free Base) is a highly potent, ATP-competitive, and selective inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1] It functions by blocking the phosphorylation of IκBα, a critical regulatory step in the NF-κB signaling pathway.

-

Primary Target: IKKβ (

nM). -

Secondary Target: IKKα (

nM) — significantly less potent, ensuring isoform selectivity at therapeutic doses. -

Therapeutic Relevance: Demonstrates robust efficacy in reducing myocardial ischemia-reperfusion (IR) injury, neuroinflammation, and synergistic cytotoxicity in specific cancer models (e.g., in combination with MEK inhibitors).

Mechanistic Pathway: Under homeostatic conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IKK complex. IKKβ phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases NF-κB (p65/p50), allowing nuclear translocation and transcription of inflammatory cytokines (IL-6, TNF-α). Bay 65-1942 arrests this cascade at the IKKβ node.

Chemical Properties & Handling

Identity:

-

Compound Name: Bay 65-1942 (Free Base)[2]

-

Molecular Formula:

-

Molecular Weight: ~395.45 g/mol

-

Appearance: White to off-white solid.

Storage & Stability:

-

Powder: Store at -20°C (Stable for 3 years). Desiccate before opening.

-

Stock Solution (DMSO): Store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.

Solubility & Formulation:

| Solvent | Solubility Limit | Preparation Notes |

| DMSO | ~25 mg/mL (63 mM) | Ideal for in vitro stock solutions. Sonicate if necessary. |

| Ethanol | Low | Not recommended for high-concentration stocks. |

| Water | Insoluble | Requires co-solvents (PEG/Tween) for aqueous formulation. |

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition & Cell Viability

Objective: To validate IKKβ inhibition via Western Blot (p-IκBα reduction) and assess cytotoxicity.

Reagents:

-

Stock Solution: 10 mM Bay 65-1942 in DMSO.

-

Cell Lines: MYL-R (Leukemia), HEK293T, or Primary Cardiomyocytes.

-

Stimulant: TNF-α (10-20 ng/mL) to induce NF-κB pathway.

Step-by-Step Methodology:

-

Seeding: Plate cells in 6-well plates (for Blot) or 96-well plates (for Viability) at appropriate density (

cells/mL). Incubate overnight at 37°C. -

Drug Preparation: Dilute 10 mM stock in culture medium to working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM). Keep DMSO concentration <0.1%.

-

Pre-treatment: Treat cells with Bay 65-1942 for 1–2 hours prior to stimulation.

-

Rationale: Ensures the inhibitor occupies the ATP-binding pocket of IKKβ before the kinase is activated by upstream signals.

-

-

Stimulation (Pathway Validation): Add TNF-α (20 ng/mL) and incubate for 15–30 minutes .

-

Note: Phosphorylation of IκBα is a rapid event; prolonged incubation may miss the peak signal due to degradation.

-

-

Lysis & Analysis:

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

-

Western Blot Targets:

-

Primary: Phospho-IκBα (Ser32/36) — Expect reduction.

-

Control: Total IκBα — Expect stabilization (prevention of degradation).

-

Loading Control: GAPDH or β-Actin.

-

-

Protocol B: In Vivo Murine Ischemia-Reperfusion Model

Objective: Assessment of cardioprotection (infarct size reduction).

Animal Model: Male C57BL/6 Mice (8–10 weeks). Dose: 5 mg/kg (Intraperitoneal - IP).[2][3][4][5]

Formulation (Critical for Bioavailability): Prepare the vehicle fresh immediately before use. Do not store the diluted aqueous formulation.

-

Step 1: Dissolve Bay 65-1942 in 10% DMSO .

-

Step 2: Add 40% PEG300 and mix well.

-

Step 3: Add 5% Tween-80 and vortex.

-

Step 4: Slowly add 45% Saline (0.9% NaCl) while vortexing.

-

Result: Clear solution at ~0.5–1.0 mg/mL.

Surgical & Dosing Workflow:

-

Anesthesia: Induce with isoflurane or ketamine/xylazine cocktail.

-

Drug Administration: Inject 5 mg/kg Bay 65-1942 IP 30 minutes prior to ligation (Pre-treatment) OR at the moment of reperfusion.[2]

-

Scientific Insight: Pre-treatment generally yields maximal efficacy by priming the tissue against the initial inflammatory surge upon reperfusion.

-

-

Ischemia: Perform Left Anterior Descending (LAD) coronary artery ligation. Maintain occlusion for 30 minutes . Verify ischemia by pallor of the left ventricle.

-

Reperfusion: Release the ligature. Confirm reperfusion by the return of "blush" to the myocardium. Close chest.

-

Recovery: Allow reperfusion for 24 hours .

-

Analysis:

-

Re-occlude LAD and inject Evans Blue dye (delineates Area at Risk - AAR).

-

Slice heart and stain with TTC (Triphenyltetrazolium chloride) to identify Infarct Size (IS).

-

Endpoint Calculation: Infarct Size / Area at Risk (IS/AAR %).

-

Visualization of Signaling & Workflow

Figure 1: NF-κB Signaling Pathway & Bay 65-1942 Intervention

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.[6][7][8]

Figure 2: In Vivo Ischemia-Reperfusion Experimental Workflow

Caption: Timeline for Bay 65-1942 administration in a murine myocardial ischemia-reperfusion model.

References

-

Ziegelbauer, K., et al. (2005). "A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity." British Journal of Pharmacology.

-

Moss, N.C., et al. (2007). "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury." American Journal of Physiology-Heart and Circulatory Physiology.

-

MedChemExpress. "Bay 65-1942 Free Base Product Information & Biological Activity." MedChemExpress.

-

McNulty, S.E., et al. (2013). "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia." PLOS ONE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Bay 65-1942 HCl | IKKβ inhibitor | CAS 600734-06-3 | Buy Bay 65-1942 HCl from Supplier 美国InvivoChem [invivochem.cn]

- 6. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One [journals.plos.org]

- 7. unclineberger.org [unclineberger.org]

- 8. Oncogenic PI3K Mutations Lead to NF-κB-dependent Cytokine Expression Following Growth Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Bay65-1942 free base in vivo dosing for mice

Technical Application Note: Optimized In Vivo Dosing of IKKβ Inhibitor Bay 65-1942 (Free Base)

Executive Summary & Mechanism of Action

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta) .[1][2][3][4][5] By blocking IKKβ, the compound prevents the phosphorylation and subsequent degradation of IκBα. This blockade sequesters the NF-κB transcription factor complex (p65/p50) in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines (TNFα, IL-6) and survival factors.

The Challenge: This protocol specifically addresses the Free Base form of Bay 65-1942. Unlike its hydrochloride salt counterpart, the free base exhibits high lipophilicity and poor aqueous solubility. Successful in vivo application requires a rigorous formulation strategy to prevent precipitation (crashing out) upon contact with physiological fluids, which would lead to poor bioavailability and erratic data.

DOT Diagram 1: Mechanism of Action & Intervention Point

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Physicochemical Properties & Formulation Strategy

The free base form requires a co-solvent system. Simple saline or phosphate-buffered saline (PBS) suspensions are not recommended as they result in micro-particulates that alter PK profiles.

Recommended Vehicle (The "40/10/5" System): This vehicle uses PEG300 as the primary carrier, DMSO for initial solubilization, and Tween-80 to stabilize the emulsion upon dilution.

| Component | Function | Concentration (v/v) |

| DMSO | Primary Solvent (Solubilizer) | 10% |

| PEG 300 | Co-solvent (Carrier) | 40% |

| Tween 80 | Surfactant (Stabilizer) | 5% |

| Saline (0.9%) | Diluent (Physiological Balance) | 45% |

Note: If PEG 300 is unavailable, PEG 400 is an acceptable substitute, though slightly more viscous.

Detailed Protocol: Formulation Preparation

Objective: Prepare a 2.5 mg/mL clear solution for dosing. Target Dose: 25 mg/kg (Example). Dosing Volume: 10 mL/kg (Standard for mice).

Step-by-Step Workflow:

-

Weighing: Accurately weigh 2.5 mg of Bay 65-1942 (Free Base) powder into a sterile glass vial. Plastic vials may bind the lipophilic compound.

-

Primary Solubilization (DMSO):

-

Add 100 µL of sterile DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30–60 seconds.

-

Checkpoint: Ensure the powder is completely dissolved. The solution should be clear yellow/colorless. If particles persist, sonicate for 5 minutes at 37°C.

-

-

Carrier Addition (PEG):

-

Add 400 µL of PEG 300.[2]

-

Vortex for 30 seconds.

-

Note: The solution may warm slightly; this aids dissolution.

-

-

Surfactant Addition (Tween):

-

Add 50 µL of Tween 80.[2]

-

Vortex gently. Avoid excessive foaming.

-

-

Aqueous Dilution (Saline):

-

Critical Step: Slowly add 450 µL of sterile 0.9% Saline dropwise while vortexing.

-

Why: Rapid addition of saline can shock the hydrophobic free base out of solution, causing precipitation.

-

-

Final Verification:

-

Inspect against light. The formulation must be a clear solution .

-

If cloudy, sonicate for 10 minutes. If it remains cloudy, do not dose; the bioavailability will be compromised.

-

DOT Diagram 2: Formulation Workflow

Caption: Step-by-step solubilization process. The dropwise addition of saline (Step 5) is critical to prevent precipitation.

In Vivo Dosing Protocol (Mice)

Animal Model: C57BL/6 or BALB/c mice (8–12 weeks). Routes of Administration:

-

Intraperitoneal (IP): Preferred for acute inflammation models (e.g., Ischemia-Reperfusion, LPS challenge).

-

Oral Gavage (PO): Preferred for chronic studies (e.g., Oncology, Arthritis).

Dosing Table:

| Parameter | Specification | Notes |

| Dose Range | 5 – 30 mg/kg | 5 mg/kg is effective for acute ischemia; 10-30 mg/kg for oncology. |

| Dosing Volume | 10 mL/kg | E.g., 200 µL for a 20g mouse. |

| Frequency | QD (Once Daily) or BID (Twice Daily) | Half-life is moderate; BID recommended for sustained pathway suppression. |

| Needle Size | 25G or 27G | Minimize trauma. |

Procedure (IP Injection):

-

Restrain the mouse using the scruff method, exposing the abdomen.

-

Tilt the mouse head-down slightly to move viscera away from the injection site.

-

Inject into the lower right quadrant of the abdomen to avoid the cecum.

-

Aspirate slightly to ensure no blood or urine is drawn (verify placement).

-

Inject the solution steadily.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

To validate the study, you must confirm that the drug achieved its mechanism of action.

Pharmacokinetics (PK):

-

Tmax (IP/PO): Typically 0.5 – 1.0 hour.

-

Sampling: Collect plasma at 1h, 4h, and 8h post-dose for LC-MS/MS analysis.

Pharmacodynamics (PD) - Biomarkers: The efficacy of Bay 65-1942 is best measured by the absence of downstream inflammatory markers or the stabilization of upstream inhibitors.

| Biomarker | Assay Method | Expected Result (with Drug) |

| p-IκBα | Western Blot (Tissue) | Decreased (Inhibition of IKK prevents phosphorylation). |

| Total IκBα | Western Blot (Tissue) | Increased/Stable (Protein is not degraded). |

| TNFα / IL-6 | ELISA (Serum) | Decreased (Transcriptional blockade). |

| p65 Nuclear | IHC / Western (Nuclear Fraction) | Decreased (Retained in cytoplasm). |

Safety Monitoring:

-

Monitor body weight daily.

-

Observe for "hunching" or piloerection, which may indicate peritoneal irritation from the vehicle (DMSO/PEG). If observed, reduce DMSO to 5% and increase Saline.

References

-

MedChemExpress. Bay 65-1942 Hydrochloride Datasheet & Protocols. (Provides solubility data and vehicle options including the DMSO/PEG/Tween method). Link

-

Moss, N. C., et al. (2007).[1][7] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[1][7] American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253. (Validates 5 mg/kg IP dose and efficacy in ischemia models). Link

-

Ziegelbauer, K., et al. (2005).[7] "Pharmacologic IKK inhibitor blocks NF-kappaB signaling in vitro and prevents pulmonary inflammation in vivo." British Journal of Pharmacology. (Primary literature on the chemotype and mechanism).[1][4][7][8][9][10]

-

Zhang, et al. (2018).[8] "Targeting IKKβ in Cancer: Challenges and Opportunities." Babraham Institute / Cells. (Discusses selectivity and PK profiles). Link

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. babraham.ac.uk [babraham.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Inhibition of IκB Kinase-β Protects Dopamine Neurons Against Lipopolysaccharide-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IKBKB reduces huntingtin aggregation by phosphorylating serine 13 via a non-canonical IKK pathway | Life Science Alliance [life-science-alliance.org]

- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

Optimized Cell Culture Protocols for Bay 65-1942 (Free Base)

Target: IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) Application: NF-κB Pathway Inhibition, Inflammation, Oncology, Virology

Executive Summary & Mechanism of Action

Bay 65-1942 (Free Base) is a highly selective, ATP-competitive inhibitor of IKKβ .[1][2][3][4] By blocking IKKβ, it prevents the phosphorylation and subsequent ubiquitination/degradation of IκBα . This retains the NF-κB complex (p50/p65) in the cytoplasm, effectively silencing the NF-κB transcriptional program.

Why "Free Base" Matters: Unlike the hydrochloride salt form, the free base form of Bay 65-1942 is highly hydrophobic. It requires strict adherence to organic solvent (DMSO) dissolution protocols. Attempting to dissolve the free base directly in aqueous cell culture media will result in micro-precipitation, leading to erratic IC50 data and false-negative results.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific intervention point of Bay 65-1942 within the canonical NF-κB signaling cascade.

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and halting NF-κB nuclear entry.[2][5]

Physicochemical Properties & Solubility

To ensure reproducibility, you must account for the specific molecular weight of the free base, which differs from the HCl salt often cited in general literature.

| Property | Value | Notes |

| Molecular Weight | 395.45 g/mol | Use this value for Molarity calculations (Free Base). |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not add powder to media. |

| Solubility (DMSO) | ~50 mg/mL (125 mM) | Recommended vehicle. |

| Solubility (Ethanol) | < 1 mg/mL | Not recommended. |

| Appearance | White to off-white solid | Protect from light. |

Critical Concentration Ranges

The following concentrations are derived from validated cell-based assays (e.g., HEK293, HeLa, Cardiomyocytes).

| Assay Type | Concentration Range | Purpose |

| Biochemical (Cell-Free) | 2 nM - 10 nM | Enzymatic IC50 against purified IKKβ. |

| Cellular (Functional) | 1 µM - 10 µM | Full inhibition of NF-κB nuclear translocation. |

| Synergy Studies | 5 µM - 10 µM | Often combined with MEK inhibitors (e.g., AZD6244).[1][6][7] |

| Toxicity Threshold | > 20 µM | Potential off-target cytotoxicity; monitor viability. |

Expert Insight: While the enzymatic IC50 is in the nanomolar range, cellular potency is lower due to ATP competition (intracellular ATP is high) and membrane permeability. Do not expect 10 nM to work in cells. Start dose-response curves at 10 µM and dilute downwards.

Protocol: Preparation of Stock & Working Solutions

Objective: Create a stable, self-validating stock system that prevents precipitation.

Materials

-

Bay 65-1942 Free Base (Powder)

-

Sterile DMSO (Cell Culture Grade, >99.7%)

-

Vortex mixer

-

Amber microcentrifuge tubes (Light sensitive)

Step-by-Step Methodology

Step 1: Master Stock Preparation (10 mM)[4]

-

Weigh 3.95 mg of Bay 65-1942 Free Base.[6]

-

Add 1.0 mL of sterile DMSO.

-

Note: If weighing smaller amounts, adjust volume to maintain 10 mM. (Formula: Mass (mg) / 395.45 = Moles; Moles / Volume (L) = Molarity).

-

-

Vortex vigorously for 30–60 seconds until the solution is perfectly clear.

-

Aliquot: Dispense 50 µL aliquots into amber tubes to avoid freeze-thaw cycles.

-

Storage: Store at -80°C (stable for 6 months).

Step 2: Intermediate Dilution (Critical for Free Base)

Direct addition of 100% DMSO stock to media can cause "shock precipitation" at the injection site.

-

Prepare an Intermediate Stock (10x) in culture media immediately before use.

-

Example for 10 µM Final Concentration:

-

Dilute 10 mM Master Stock 1:100 in media → 100 µM Intermediate.

-

(e.g., 10 µL Master Stock + 990 µL Media).

-

Vortex immediately. Ensure no visible precipitate.

-

Step 3: Final Treatment

-

Add the Intermediate Stock (100 µM) to cells at a 1:10 ratio.

-

(e.g., Add 100 µL Intermediate to 900 µL cell culture in well).

-

-

Final Concentration: 10 µM.

-

Final DMSO Concentration: 0.1% (Safe for most cell lines).

Protocol: In Vitro NF-κB Inhibition Assay

Objective: Validate Bay 65-1942 activity by measuring the blockade of TNF-α induced IκBα degradation.

Experimental Workflow (DOT Visualization)

Caption: Standard workflow for assessing IKKβ inhibition. Pre-treatment is crucial for intracellular equilibrium.

Detailed Procedure

-

Seeding: Seed cells (e.g., HeLa or HEK293) to reach 70-80% confluence.

-

Starvation (Optional but Recommended): Replace media with low-serum (0.5% FBS) media 4 hours prior to treatment to reduce basal NF-κB activity.

-

Pre-Treatment (T = -1 hr):

-

Add Bay 65-1942 (from Intermediate Stock) to reach final concentrations of 0.1, 1, 5, and 10 µM .

-

Control: Add DMSO vehicle (0.1%) to control wells.

-

Incubate for 60 minutes at 37°C.

-

-

Stimulation (T = 0):

-

Add Recombinant Human TNF-α (final: 10–20 ng/mL) directly to the media containing the inhibitor.

-

Incubate for 15–30 minutes . (Note: IκBα degradation peaks rapidly; 15 mins is optimal for degradation, 30-60 mins for re-synthesis).

-

-

Harvest:

-

Wash with ice-cold PBS + Phosphatase Inhibitors.

-

Lyse in RIPA buffer.

-

-

Readout (Western Blot):

-

Primary Target: Phospho-IκBα (Ser32/36). Bay 65-1942 should abolish this band.

-

Secondary Target: Total IκBα. Inhibitor should prevent the disappearance (degradation) of this band compared to TNF-only control.

-

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Shock dilution of Free Base. | Use the "Intermediate Dilution" step (Protocol 4, Step 2). Warm media to 37°C before adding drug. |

| High IC50 (>10 µM) | High protein binding (Serum). | Reduce FBS to 1% or 0.5% during the assay window. Albumin binds hydrophobic free bases. |

| Cell Death in Controls | DMSO toxicity. | Ensure final DMSO < 0.5%.[8] Include a "Media Only" (No DMSO) control to verify vehicle safety. |

| No Inhibition | ATP competition. | Bay 65-1942 is ATP-competitive.[1][2][3][4][6] If cells have extremely high metabolic rates, slightly higher doses (up to 10 µM) may be required. |

References

-

Moss, N. C., et al. (2007).[2] "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury."[2] American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2248-H2253. Link[2]

-

Atwal, R. S., et al. (2011). "Kinase inhibitors modulate huntingtin cell localization and toxicity." Nature Chemical Biology, 7, 453–460. Link

- Ziegelbauer, K., et al. (2005). "Pharmacologic IKK inhibitor blocks NF-kappaB signaling in vitro and prevents arthritis in vivo." British Journal of Pharmacology (Contextual reference for Bayer IKK inhibitors).

-

Zhang, Y., et al. (2017). "IKKβ-mediated NF-κB pathway... in Parkinson's disease."[9] Journal of Neuroinflammation. (Cited in search results regarding Bay 65-1942 neuroprotection).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Bay 65-1942 R form - Creative Enzymes [creative-enzymes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. IKBKB reduces huntingtin aggregation by phosphorylating serine 13 via a non-canonical IKK pathway | Life Science Alliance [life-science-alliance.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Bay 65-1942 (Free Base) for IKKβ Kinase Activity Profiling

This Application Note provides a rigorous technical guide for the utilization of Bay 65-1942 (Free Base) , a highly selective IKKβ inhibitor, in both biochemical kinase profiling and cellular functional assays.

Executive Summary & Mechanism of Action

Bay 65-1942 (Free Base) is an ATP-competitive, highly selective inhibitor of IκB Kinase β (IKKβ) .[1][2] Unlike broad-spectrum kinase inhibitors, Bay 65-1942 demonstrates remarkable specificity, with an IC₅₀ of ~4 nM for IKKβ (at 200 nM ATP) while sparing IKKα (>10 µM) and other related kinases.

Mechanism: In the canonical NF-κB pathway, pro-inflammatory stimuli (e.g., TNFα, IL-1β) activate the IKK complex. IKKβ phosphorylates IκBα at Ser32 and Ser36, triggering its ubiquitination and proteasomal degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus. Bay 65-1942 binds the ATP-binding pocket of IKKβ, preventing phosphorylation of IκBα and effectively sequestering NF-κB in the cytoplasm.

Critical Consideration: Free Base vs. Salt Forms

You have specified the Free Base form.

-

Advantages: Higher lipophilicity, potentially enhancing passive membrane permeability in cellular assays compared to hydrochloride salts.

-

Challenges: Lower aqueous solubility. Strict adherence to DMSO stock preparation protocols is required to prevent precipitation in aqueous buffers.

Compound Properties & Handling

| Property | Specification |

| Chemical Formula | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 395.45 g/mol (Free Base) |

| Solubility (DMSO) | ~25 mg/mL (Requires vortexing/sonication) |

| Solubility (Water) | Insoluble (Precipitates immediately) |

| Storage (Solid) | -20°C (Desiccated, protected from light) |

| Stock Stability | 1 month at -80°C in 100% DMSO; avoid freeze-thaw cycles. |

Preparation of Stock Solution (10 mM)

-

Weigh 3.95 mg of Bay 65-1942 Free Base.

-

Add 1.0 mL of high-grade anhydrous DMSO (Sigma-Aldrich or equivalent).

-

Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot into light-protective amber tubes (50 µL/tube) and store at -80°C.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Bay 65-1942 within the TNFα/NF-κB signaling cascade.

Caption: Bay 65-1942 selectively inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ of Bay 65-1942 against recombinant IKKβ. Method: LanthaScreen™ Eu Kinase Binding or Z´-LYTE™ (FRET-based). Rationale: TR-FRET is robust against compound autofluorescence and allows precise determination of ATP-competitive kinetics.

Reagents

-

Enzyme: Recombinant Human IKKβ (active).

-

Substrate: IκBα peptide (Ser32/36) labeled (e.g., Fluorescein-IκBα).

-

ATP: Ultra-pure (Critical: Set concentration at Km_app , typically 10-50 µM for IKKβ, to ensure sensitivity to ATP-competitive inhibitors).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Workflow

-

Compound Dilution: Prepare a 3-fold serial dilution of Bay 65-1942 in 100% DMSO (Top conc: 100 µM).

-

Intermediate Dilution: Dilute 1:100 into Assay Buffer (to reduce DMSO to 1%).

-

Enzyme Mix: Dilute IKKβ enzyme to 2x final concentration (e.g., 0.5 nM) in Assay Buffer.

-

Substrate/ATP Mix: Prepare 2x mix of Peptide Substrate (2 µM) and ATP (20 µM).

-

Reaction Assembly (384-well plate):

-

Add 2.5 µL Compound solution.

-

Add 5.0 µL Enzyme Mix.

-

Incubate 15 mins at RT (allows inhibitor binding).

-

Add 2.5 µL Substrate/ATP Mix to initiate reaction.

-

-

Incubation: 60 minutes at Room Temperature (20-25°C).

-

Detection: Add 10 µL Development Solution (containing Eu-labeled anti-phospho-antibody). Read TR-FRET (Ex 340nm, Em 520nm/495nm).

Data Analysis

-

Calculate Emission Ratio (520nm/495nm).

-

Fit data to a sigmoidal dose-response equation (Variable Slope).

-

Expected IC₅₀: < 10 nM (at low ATP). Note: IC₅₀ will shift right if ATP concentration >> Km.

Protocol 2: Cellular Functional Assay (Western Blot)

Objective: Validate target engagement by monitoring the inhibition of TNFα-induced IκBα phosphorylation. Cell Line: HeLa, HEK293, or THP-1 (monocytes).

Workflow Diagram

Caption: Workflow for validating Bay 65-1942 efficacy in blocking TNFα-induced signaling.

Step-by-Step Procedure

-

Seeding: Plate cells in 6-well plates. Allow to reach 80% confluency.

-

Serum Starvation: Replace medium with serum-free media for 4-12 hours (reduces basal NF-κB activity).

-

Compound Treatment:

-

Prepare Bay 65-1942 in warm serum-free media.

-

Concentrations: 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0 µM.

-

Important: Final DMSO concentration must be < 0.5% to avoid cytotoxicity.

-

Incubate for 60 minutes .

-

-

Stimulation:

-

Add Recombinant Human TNFα (Final conc: 10-20 ng/mL) directly to the media.

-

Incubate for exactly 10-15 minutes (peak phosphorylation window).

-

-

Lysis:

-

Aspirate media rapidly on ice. Wash 1x with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaVO₄, NaF) and Protease Inhibitors.

-

-

Western Blotting:

-

Primary Antibody 1: Anti-phospho-IκBα (Ser32/36).

-

Primary Antibody 2: Anti-Total IκBα (Degradation check).

-

Loading Control: GAPDH or β-Actin.

-

Expected Results

-

DMSO + TNFα: Strong band for p-IκBα; reduced band for Total IκBα (due to degradation).

-

Bay 65-1942 + TNFα: Dose-dependent reduction of p-IκBα. Preservation of Total IκBα levels (blockade of degradation).

-

Cellular IC₅₀: Typically 0.2 - 1.0 µM depending on cell type.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay Buffer | Free Base insolubility in aqueous media. | Predilute compound in DMSO before adding to buffer. Ensure final DMSO is 0.5-1.0%. Do not add solid directly to buffer. |

| High IC₅₀ (Biochemical) | ATP concentration too high. | Bay 65-1942 is ATP-competitive.[1][2][3] Lower ATP to Km levels (10 µM) to detect inhibition. |

| No Inhibition (Cellular) | High protein binding or insufficient incubation. | Perform assay in low-serum media (0.5% FBS). Ensure 1h pre-incubation. |

| Cytotoxicity | Off-target effects at >10 µM. | Keep test concentrations below 10 µM. Verify cell viability with MTT/MTS assay. |

References

-

MedChemExpress. Bay 65-1942 Free Base Product Information and Biological Activity.

-

Zhang, J., et al. (2012). IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology.

-

Waelchli, R., et al. (2006). Design and synthesis of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters.[1][4] (Structural basis for Bay 65-1942/KINK-1).

-

TargetMol. Bay 65-1942 Chemical Properties and Solubility Data.

Sources

Bay65-1942 free base treatment duration in cells

Optimizing Temporal Parameters for IKK Inhibition using Bay 65-1942 (Free Base)

Executive Summary

Bay 65-1942 (also known as Compound A) is a highly selective, ATP-competitive inhibitor of IKK

This application note details the optimization of treatment duration for the Free Base form of Bay 65-1942. The free base form requires specific handling regarding solubility and cellular uptake kinetics compared to salt forms (e.g., hydrochloride). Correct temporal sequencing—specifically the pre-incubation window—is critical to ensure the inhibitor occupies the kinase pocket before pathway activation.

Compound Profile & Solubility (Free Base)

The "Free Base" designation implies the molecule is in its uncharged, non-salt form. This increases lipophilicity but significantly reduces aqueous solubility, necessitating organic solvent carriers for cellular delivery.

| Parameter | Specification |

| Target | IKK |

| Form | Free Base (Hydrophobic) |

| Solubility | Insoluble in water; Soluble in DMSO (up to 25 mg/mL) |

| Cell Permeability | High (Lipophilic nature aids membrane crossing) |

| Stock Storage | -20°C (stable for months) or -80°C (long term) in DMSO |

Critical Preparation Protocol

Goal: Create a stable stock solution without precipitating the compound upon addition to culture media.

-

Stock Solution (10 mM): Dissolve Bay 65-1942 Free Base in high-grade, sterile DMSO. Vortex and warm to 37°C if necessary to ensure complete dissolution.

-

Intermediate Dilution (Optional but Recommended): To prevent "shock precipitation" when adding directly to media, create a 10x working solution in media containing 1% serum.

-

Final Vehicle Concentration: Ensure final DMSO concentration in the cell culture well is < 0.5% (optimally < 0.1%) to avoid solvent toxicity.

Mechanism of Action & Pathway Visualization

Bay 65-1942 inhibits the phosphorylation of I

Pathway Diagram (DOT)

Caption: Bay 65-1942 prevents IKK-mediated phosphorylation of IκBα, locking NF-κB in the cytoplasm.

Optimization of Treatment Duration

The duration of treatment depends entirely on the biological readout. The free base form crosses membranes rapidly, but ATP competition requires equilibrium before pathway stimulation.

Phase 1: Pre-Incubation (The "Kinase Block")

-

Duration: 30 minutes – 1 Hour (Standard: 60 min).

-

Rationale: Bay 65-1942 is ATP-competitive.[3][1][4][5] You must saturate the IKK

ATP-binding pockets before the strong influx of ATP that occurs during kinase activation (e.g., after adding TNF- -

Readout: Western Blot for p-I

B

Phase 2: Transcriptional Suppression

-

Duration: 6 – 12 Hours.

-

Rationale: After inhibiting nuclear translocation, it takes hours for existing mRNA pools to decay and for the suppression of new transcription to become measurable.

-

Readout: RT-qPCR for cytokines (IL-6, TNF, IL-1

).

Phase 3: Phenotypic/Functional Outcomes

-

Duration: 24 – 72 Hours.

-

Rationale: Downstream effects like apoptosis, cell cycle arrest, or protein secretion require prolonged inhibition.

-

Note: At these durations, verify that toxicity is mechanism-based and not due to the DMSO vehicle.

-

Readout: MTS/MTT assay, Caspase 3/7 activity, ELISA.

Detailed Experimental Protocols

Protocol A: Short-Term Signaling Inhibition (Western Blot)

Objective: Validate that Bay 65-1942 is effectively blocking IKK

-

Seed Cells: Plate cells (e.g., HeLa, RAW 264.7) at

cells/well in 6-well plates. Incubate overnight to adhere. -

Starvation (Optional): Replace media with serum-free media 2 hours prior to treatment to reduce basal NF-

B noise. -

Pre-Treatment (T = -60 min):

-

Add Bay 65-1942 (1 – 10 µM final).[6]

-

Include a Vehicle Control (DMSO only).

-

Incubate at 37°C for 60 minutes .

-

-

Stimulation (T = 0):

-

Add stimulant (e.g., TNF-

at 10-20 ng/mL or LPS at 1 µg/mL) directly to the media containing the inhibitor. Do not wash cells.

-

-

Harvest (T = +15 to +30 min):

-

Rapid phosphorylation occurs quickly. Aspirate media and immediately lyse cells in cold RIPA buffer containing phosphatase inhibitors (NaF, Na

VO

-

-

Analysis: Western blot probing for p-I

B

Protocol B: Long-Term Viability/Apoptosis Assay

Objective: Determine the therapeutic window or cytotoxic effect.

-

Seed Cells: Plate cells in 96-well plates (

to -

Treatment (Time Course):

-

Prepare 2x concentration of Bay 65-1942 in media.

-

Add equal volume to wells to reach 1x concentration (e.g., 5 µM, 10 µM).

-

Time Points: 24h, 48h, 72h.[3]

-

-

Readout:

-

Add MTS or CellTiter-Glo reagent.

-

Incubate 1-4 hours.

-

Measure absorbance/luminescence.

-

-

Validation: Calculate IC

and compare to DMSO control.

Experimental Workflow Diagram (DOT)

Caption: Standard workflow for Bay 65-1942 treatment. Note the critical "Do NOT Wash" step between pre-incubation and stimulation.

Data Summary & Troubleshooting

Expected Data Trends[7]

| Assay Type | Time Point | Concentration | Expected Outcome with Bay 65-1942 |

| Western Blot | 15-30 min post-stim | 5 - 10 µM | Loss of p-I |

| RT-qPCR | 6 - 12 hours | 10 µM | Significant reduction in NF- |

| Viability (MTS) | 48 - 72 hours | 1 - 10 µM | Dose-dependent reduction in viability (cell line dependent). |

Troubleshooting Guide

-

Issue: Precipitation in Media.

-

Cause: Free base hydrophobicity.

-

Fix: Pre-dilute the DMSO stock into warm media with vigorous vortexing, or use an intermediate dilution step in 100% serum before adding to bulk media.

-

-

Issue: No Inhibition of p-I

B-

Cause: Insufficient pre-incubation time.

-

Fix: Extend pre-incubation to 2 hours. Ensure Bay 65-1942 is added before any stress/stimulus.

-

-

Issue: High Toxicity in Control.

References

-

Use of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations. PLOS ONE, 2012. (Demonstrates 12h treatment duration for mRNA analysis). [Link]

-

Co-targeting EGFR and IKKβ/NF-κB signalling pathways. Scientific Reports, 2018. (Details 72h proliferation assays and synergy studies). [Link]

-

IKKβ inhibition attenuates myocardial injury. American Journal of Physiology, 2010. (Validates mechanism of action and phosphorylation blockade). [Link][8]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. chemdiv.com [chemdiv.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting TRAF3IP2 by Genetic and Interventional Approaches Inhibits Ischemia/Reperfusion-induced Myocardial Injury and Adverse Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. life-science-alliance.org [life-science-alliance.org]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bay 65-1942 Free Base Vehicle Formulation for In Vivo Studies

Executive Summary & Mechanism of Action

Bay 65-1942 is a potent, ATP-competitive, and highly selective inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) .[1][2] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm. This blockade suppresses the expression of pro-inflammatory cytokines (TNF-α, IL-6) and survival factors, making it a critical tool in researching myocardial ischemia-reperfusion injury, neuroinflammation, and oncology (specifically DLBCL and chemically resistant leukemias).

The Challenge: While the hydrochloride salt of Bay 65-1942 is frequently cited, the free base form presents specific solubility challenges due to its lipophilic nature. Standard aqueous vehicles (PBS/Saline) often lead to immediate precipitation, resulting in poor bioavailability and erratic pharmacokinetic (PK) data. This guide provides validated vehicle systems specifically engineered to solubilize the free base for consistent in vivo delivery.

Mechanistic Pathway (IKK/NF-κB Signaling)[1][3][4][5]

Figure 1: Mechanism of Action.[3] Bay 65-1942 blocks the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Physicochemical Constraints & Vehicle Selection

The choice of vehicle dictates the success of the study. The free base is hydrophobic; therefore, a "co-solvent" or "complexation" strategy is required. Simple pH adjustment is often insufficient and risks tissue irritation.

Vehicle Performance Comparison Table

| Vehicle System | Composition | Solubilization Mechanism | Recommended Route | Pros/Cons |

| System A (Standard) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Co-solvency & Surfactant | IP / Oral Gavage | Pros: High solubility, widely accepted. Cons: High osmolarity; potential precipitation if mixed too fast. |

| System B (Complexation) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Inclusion Complex (Cyclodextrin) | IP / IV | Pros: Best for bioavailability; reduces irritation; prevents precipitation. Cons: SBE-β-CD (Captisol) is expensive. |

| System C (Lipid) | 10% DMSO + 90% Corn Oil | Lipid dissolution | Oral Gavage (PO) | Pros: Excellent for free bases; sustained absorption. Cons: Not suitable for IV/IP (risk of peritonitis/embolism). |

| System D (Alternative) | 10% Cremophor EL + 90% Water | Micellar solubilization | IP | Pros: Used in specific cardiac ischemia studies [1]. Cons: Cremophor can cause histamine release/hypersensitivity. |

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent Method

Best for general IP/PO studies requiring doses up to 10-15 mg/kg.

Reagents:

-

DMSO (Dimethyl sulfoxide), sterile filtered

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

-

Weighing: Calculate the required amount of Bay 65-1942. (e.g., for 5 mg/kg dose in 25g mice with 100µL injection volume, target concentration = 1.25 mg/mL).

-

Primary Solubilization (Critical): Dissolve the powder completely in 10% of the final volume of DMSO.

-

Tip: Vortex or sonicate for 30-60 seconds until the solution is perfectly clear. Do not proceed if particles are visible.

-

-

Co-solvent Addition: Add 40% of the final volume of PEG300 to the DMSO solution.

-

Action: Vortex immediately. The solution should remain clear.

-

-

Surfactant Addition: Add 5% of the final volume of Tween-80.

-

Action: Vortex gently to mix. Avoid excessive foaming.

-

-

Aqueous Phase: Slowly add 45% of the final volume of warm (37°C) Sterile Saline dropwise while vortexing.

-

Why Warm? Prevents "crashing out" (precipitation) of the hydrophobic free base upon contact with the aqueous phase.

-

-

Validation: Inspect for turbidity. The final solution should be clear to slightly opalescent. If cloudy, sonicate at 37°C for 5 minutes.

Protocol B: SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) Method

Recommended for sensitive models or higher doses where co-solvents cause toxicity.

-

Preparation of Vehicle: Dissolve SBE-β-CD powder in Sterile Saline to create a 20% w/v stock solution . Filter sterilize (0.22 µm).

-

Drug Dissolution: Dissolve Bay 65-1942 in 10% final volume of DMSO.

-

Complexation: Add 90% final volume of the 20% SBE-β-CD vehicle to the DMSO/Drug mixture.

-

Equilibration: Vortex and sonicate for 5-10 minutes. The cyclodextrin cavity encapsulates the drug, maintaining solubility in the aqueous environment.

In Vivo Study Design Guidelines

Dosing Parameters

-

Effective Dose Range: 5 mg/kg to 10 mg/kg [1, 2].

-

Route: Intraperitoneal (IP) is most common for acute studies (e.g., Ischemia-Reperfusion). Oral Gavage (PO) is suitable for chronic studies (e.g., Oncology).

-

Frequency:

Experimental Workflow Diagram

Figure 2: Preparation Workflow. Sequential addition of solvents is mandatory to prevent precipitation.

Safety & Controls

-

Vehicle Control: Always run a group receiving the exact vehicle composition (e.g., 10% DMSO/40% PEG/5% Tween/45% Saline) without the drug. Co-solvents can independently induce mild inflammation or metabolic changes.

-

Toxicity: Monitor for signs of peritonitis (hunched posture) if using high concentrations of DMSO/PEG intraperitoneally for prolonged periods.

References

-

American Journal of Physiology - Heart and Circulatory Physiology. "IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury." Am J Physiol Heart Circ Physiol. 2010.

-

MedChemExpress (MCE). "Bay 65-1942 Hydrochloride Datasheet & In Vivo Protocol."

- Citation Context: Provides the specific ratios for the DMSO/PEG300/Tween-80/Saline formul

-

Selleck Chemicals. "Bay 65-1942 Formulation Guide."

- Citation Context: Confirms solubility data and altern

-

ResearchGate. "Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations."

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. mybiosource.com [mybiosource.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Note: Synergistic Co-treatment Protocols for Bay65-1942 (Free Base)

Introduction & Mechanistic Rationale

Bay65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase subunit beta).[1][2][3][4][5] Unlike its hydrochloride salt counterpart, the Free Base form of Bay65-1942 presents specific solubility challenges that must be addressed to ensure bioavailability in cellular assays.

Why Co-treat with Bay65-1942?

The primary rationale for co-treatment is Chemosensitization and Synergy .

-

The Survival Loop: Many chemotherapeutics (e.g., Gemcitabine, Doxorubicin) or targeted agents (e.g., MEK inhibitors like AZD6244) induce cellular stress.

-

The NF-κB Response: This stress triggers the IKK complex, leading to NF-κB nuclear translocation. NF-κB then transcribes anti-apoptotic genes (Bcl-2, Bcl-xL, XIAP), effectively negating the cytotoxicity of the primary drug.

-

The Bay65-1942 Blockade: By inhibiting IKKβ, Bay65-1942 prevents the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, stripping the cancer cell of its survival shield and driving it toward apoptosis.

Pathway Visualization

The following diagram illustrates the convergence of the MEK/ERK pathway and the NF-κB pathway, highlighting where Bay65-1942 intervenes to re-enable apoptosis.

Caption: Bay65-1942 inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB-mediated survival signaling.

Chemical Handling: The "Free Base" Factor[4]

The Free Base form is hydrophobic and lacks the ionic solubility of the HCl salt. Incorrect handling leads to precipitation in media, causing "false" toxicity data due to crystal formation rather than pharmacological inhibition.

Solubility Profile & Stock Preparation[1][5]

| Solvent | Max Solubility | Stability | Notes |

| DMSO | ~25 mg/mL | High | Preferred Vehicle. Use fresh, anhydrous DMSO. |

| Ethanol | < 1 mg/mL | Low | Not recommended. |

| Water | Insoluble | N/A | Do NOT use. Will precipitate immediately. |

Critical Formulation Protocol

-

Weighing: Weigh the powder in a static-free environment.

-

Dissolution: Add 100% DMSO to achieve a stock concentration of 10 mM or 25 mM . Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into light-protective tubes (brown/amber) to avoid repeated freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

-

Working Solutions: Dilute the DMSO stock directly into culture media immediately before use.

-

Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.

-

Precipitation Check: Inspect the media under a microscope after adding Bay65-1942. If crystals are visible, lower the concentration or increase the dilution steps.

-

Experimental Protocol: Synergistic Co-treatment

This protocol is validated for co-treating Bay65-1942 with MEK inhibitors (e.g., AZD6244) or Chemotherapy (e.g., Gemcitabine).

Phase 1: Dose Optimization (Single Agent)

Before combining, you must determine the IC50 of Bay65-1942 alone in your specific cell line.

-

Range: Test 0.1 µM to 50 µM.

-

Target: For synergy studies, you typically use a sub-lethal dose of Bay65-1942 (e.g., IC20 or IC30) to prove it sensitizes cells to the second drug.

Phase 2: Combination Workflow

Objective: Determine if Bay65-1942 synergistically enhances the cytotoxicity of Drug X.

Step-by-Step Methodology:

-

Seeding:

-

Seed cells (e.g., 3,000 - 5,000 cells/well) in 96-well plates.

-

Incubate for 24 hours to allow attachment.

-

-

Pre-treatment (CRITICAL STEP):

-

Why? You must shut down the NF-κB "survival engine" before the stress signal arrives.

-

Replace media with media containing Bay65-1942 (Free Base) at the fixed sub-lethal concentration (e.g., 1-5 µM).

-

Incubate for 1-2 hours .

-

-

Co-treatment:

-

Without washing, add Drug X (e.g., AZD6244) in a dilution series (e.g., 9-point serial dilution).

-

Ensure the final concentration of Bay65-1942 remains constant in all wells.

-

Controls:

-

Vehicle (DMSO only)

-

Bay65-1942 alone (at the fixed dose)

-

Drug X alone (dilution series)

-

-

-

Incubation:

-

Incubate for 24 - 72 hours (depending on the doubling time of the cell line).

-

-

Readout:

-

Assess viability using an MTS, CCK-8, or CellTiter-Glo assay.

-

Optional: Harvest parallel wells for Western Blot to confirm IKK inhibition (Look for: Reduced p-IκBα or reduced nuclear p65).

-

Workflow Diagram

Caption: Step-by-step workflow emphasizing the pre-treatment phase to prime cells for apoptosis.

Data Analysis: Calculating Synergy

To scientifically prove synergy (rather than just additive effects), use the Chou-Talalay Method .

-

Calculate Fraction Affected (Fa):

-

Determine Combination Index (CI):

-

Use software like CompuSyn.[1]

-

CI < 1.0: Synergism (The goal).

-

CI = 1.0: Additive effect.

-

CI > 1.0: Antagonism.

-

Reference Data (Example): In MYL-R cells, the combination of AZD6244 (5 µM) + Bay65-1942 (10 µM) yielded a CI of 0.48 , indicating strong synergy [1].[1][3]

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation in wells | Free Base insolubility in aqueous media. | Reduce stock concentration; ensure DMSO < 0.5%; add dropwise while swirling. |

| No Synergy Observed | NF-κB pathway not active in this cell line. | Verify baseline p-p65 levels via Western Blot. If low, IKK inhibition is irrelevant. |

| High Control Toxicity | DMSO toxicity. | Ensure Vehicle Control has the exact same % DMSO as the treatment wells. |

References

-

National Institutes of Health (NIH). "IKK Biology and Inhibitors." PubMed Central. Accessed October 2023. [Link]

Sources

downstream target analysis after Bay65-1942 treatment

Downstream Target Analysis Following IKKβ Inhibition with Bay 65-1942

Introduction & Mechanism of Action

The transcription factor NF-κB is a master regulator of inflammation, cell survival, and proliferation. Under basal conditions, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[1][2][3]

Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta).[1][2][4][5][6] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking its ubiquitination and proteasomal degradation. Consequently, NF-κB remains trapped in the cytoplasm, unable to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines.

This guide details the protocols for validating Bay 65-1942 activity by analyzing three distinct tiers of downstream targets:

-

Proximal: Phosphorylation and stability of IκBα.

-

Intermediate: Nuclear translocation of p65 (RelA).

-

Distal: Transcriptional output of cytokines (IL-6, TNF-α).

Pathway Visualization

Figure 1: Canonical NF-κB signaling pathway highlighting the point of intervention for Bay 65-1942.[7] The inhibitor blocks IKKβ-mediated phosphorylation of IκBα.[4][5][7]

Experimental Design & Treatment Windows

Senior Scientist Insight: A common failure mode in IKK inhibition studies is the lack of an appropriate stimulus. IKKβ has low basal activity in many cell lines. To observe the effect of Bay 65-1942, you must stimulate the pathway (e.g., with TNF-α or LPS). The inhibitor is assessed by its ability to prevent this stimulation.[4][8][9]

Recommended Treatment Parameters

| Parameter | Recommendation | Notes |

| Solvent | DMSO | Prepare 10 mM or 25 mM stock. Store at -20°C. Avoid freeze-thaw cycles. |

| Dose Range | 0.5 µM – 10 µM | IC50 is typically low nanomolar in cell-free assays, but 1-10 µM is standard for cellular assays to overcome ATP competition [1, 2]. |

| Pre-treatment | 1 – 2 Hours | Essential to allow cellular entry and ATP-binding pocket saturation before stimulation. |

| Stimulus | TNF-α (10-20 ng/mL) | LPS (100 ng/mL) is an alternative for immune cells (macrophages/monocytes). |

| Harvest Time | Target Dependent | Proximal (IκBα): 15–30 mins post-stimulation.Distal (Cytokines): 4–24 hours post-stimulation. |

Protocol 1: Proximal Signaling Analysis (Western Blot)